- Syntheses of aryl thioethers via aromatic substitution of aryl halides at 0 to 25°C, Chemical & Pharmaceutical Bulletin, 2023, 71(7), 620-623
Cas no 952-97-6 (4-Nitrophenyl phenyl sulfide)
4-Nitrophenyl phenyl sulfide structure
Product Name:4-Nitrophenyl phenyl sulfide
Numero CAS:952-97-6
MF:C12H9NO2S
MW:231.270361661911
MDL:MFCD00024700
CID:83248
PubChem ID:13720
Update Time:2025-06-14
4-Nitrophenyl phenyl sulfide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Nitrophenyl phenyl sulfide
- 4-Nitrodiphenyl Sulfide
- 1-nitro-4-phenylsulfanylbenzene
- 4-Nitrophenyl Phenyl
- 4-Nitrophenol phenyl sulphide
- 1-Nitro-4-(phenylthio)benzene (ACI)
- Sulfide, p-nitrophenyl phenyl (6CI, 7CI, 8CI)
- (4-Nitrophenyl)(phenyl)sulfane
- (4-Nitrophenyl)phenylsulphide
- 1-Nitro-4-phenylsulfanyl-benzene
- 4-(Phenylthio)nitrobenzene
- 4-Nitro-1-(phenylthio)benzene
- NSC 87341
- p-Nitrodiphenyl sulfide
- p-Nitrophenyl phenyl sulfide
- Phenyl 4-nitrophenyl sulfide
- Phenyl p-nitrophenyl sulfide
- AS-38165
- 1-Nitro-4-(phenylsulfanyl)benzene
- MFCD00024700
- 4-06-00-01694 (Beilstein Handbook Reference)
- NS00040443
- EINECS 213-462-5
- CCRIS 3887
- Benzene, 1-nitro-4-(phenylthio)-
- 952-97-6
- A6UNS7FMA7
- SCHEMBL268150
- 4-Nitrophenyl phenyl sulphide
- SULFIDE, p-NITROPHENYL PHENYL
- NSC87341
- NCIOpen2_005248
- Phenyl-p-nitrophenyl sulfide
- AKOS005216932
- Phenyl p-nitrophenylsulfide
- Benzene,1-nitro-4-(phenylthio)-
- DTXSID50241784
- 4-(Nitrophenyl) phenyl sulfide
- 4-NO2TE
- DB-057573
- CS-0204892
- 1-Nitro-4-(phenylthio)benzene
- NSC-87341
- DTXCID80164275
- UNII-A6UNS7FMA7
- 4-Nitrodiphenyl thioether
- BRN 1912782
- 4-Nitrophenyl phenyl sulfide, 97%
- STK697629
-
- MDL: MFCD00024700
- Inchi: 1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
- Chiave InChI: RJCBYBQJVXVVKB-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C=CC(SC2C=CC=CC=2)=CC=1)=O
Proprietà calcolate
- Massa esatta: 231.03500
- Massa monoisotopica: 231.035
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 228
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 71.1A^2
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.2840 (rough estimate)
- Punto di fusione: 52-55 ºC
- Punto di ebollizione: 396.8°Cat760mmHg
- Punto di infiammabilità: 193.8°C
- Indice di rifrazione: 1.5500 (estimate)
- PSA: 71.12000
- LogP: 4.26920
- Solubilità: Non determinato
4-Nitrophenyl phenyl sulfide Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: Irritant
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- WGK Germania:3
- Codice categoria di pericolo: R36/37/38
- Istruzioni di sicurezza: S26-S36
- RTECS:WQ5620000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:Store at recommended temperature
4-Nitrophenyl phenyl sulfide Dati doganali
- CODICE SA:2930909090
- Dati doganali:
Codice doganale cinese:
2930909090Panoramica:
2930909090. Altri composti organici dello zolfo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2930909090. altri composti organici solforati. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
4-Nitrophenyl phenyl sulfide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002980-1g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 002980-5g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 5g |
£31.00 | 2022-03-01 | |
| Fluorochem | 002980-25g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 25g |
£108.00 | 2022-03-01 | |
| Fluorochem | 002980-100g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 100g |
£324.00 | 2022-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17278-5g |
4-Nitrophenyl phenyl sulfide, 98% |
952-97-6 | 98% | 5g |
¥610.00 | 2023-02-14 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17278-25g |
4-Nitrophenyl phenyl sulfide, 98% |
952-97-6 | 98% | 25g |
¥2823.00 | 2023-02-14 | |
| Alichem | A019134628-25g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 95% | 25g |
$235.62 | 2023-08-31 | |
| Alichem | A019134628-100g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 95% | 100g |
$582.12 | 2023-08-31 | |
| TRC | N504470-2.5g |
4-Nitrophenyl Phenyl Sulfide |
952-97-6 | 2.5g |
$ 125.00 | 2022-06-03 | ||
| TRC | N504470-10g |
4-Nitrophenyl Phenyl Sulfide |
952-97-6 | 10g |
$ 375.00 | 2022-06-03 |
4-Nitrophenyl phenyl sulfide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 5 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ; 6 h, 60 °C
Riferimento
- Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substrates, Microporous and Mesoporous Materials, 2021, 323,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Silica , Nickel ferrite Solvents: Water ; 20 h, 90 °C
Riferimento
- Silica Functionalized Magnetic Nickel Ferrite Nanoparticles as an Efficient Recyclable Catalyst for S-Arylation in Aqueous Medium, Journal of Inorganic and Organometallic Polymers and Materials, 2017, 27(6), 1730-1739
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: 1627340-22-0 Solvents: Dimethylformamide ; 2 h, 70 °C
Riferimento
- Nickel-Schiff base complex catalyzed C-S cross-coupling of thiols with organic chlorides, Tetrahedron, 2014, 70(41), 7484-7489
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Riferimento
- Oxime ester useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , S8 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Polyethylene glycol ; 10 h, 80 °C
Riferimento
- CuFe2O4 magnetic nanoparticle catalyzed odorless synthesis of sulfides using phenylboronic acid and aryl halides in the presence of S8, New Journal of Chemistry, 2016, 40(9), 7522-7528
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Hexamethylphosphoramide
Riferimento
- Reactions of organometallic compounds catalyzed by transition metal complexes. XV. Preparation of esters of thiocarboxylic acids by catalytic carbonylation of aryl iodides and triethyltin sulfides, Zhurnal Organicheskoi Khimii, 1988, 24(10), 2126-32
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1928787-86-3 Solvents: Ethanol ; 6 h, 80 °C
Riferimento
- Cerium catalyst promoted C-S cross-coupling: synthesis of thioethers, dapsone and RN-18 precursors, Organic & Biomolecular Chemistry, 2019, 17(47), 10103-10108
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , 3,5-Dimethyl-1-[(phenylseleno)methyl]-1H-pyrazole Solvents: Dimethyl sulfoxide ; 6 h, 110 °C
Riferimento
- New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactions, Catalysis Communications, 2019, 121, 19-26
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: 2144800-61-1 Solvents: Dimethylformamide ; 6 - 8 h, 80 °C
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Riferimento
- Carbon-sulphur cross coupling reactions catalyzed by nickel-based coordination polymers based on metalloligands, Dalton Transactions, 2017, 46(43), 15023-15031
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Copper Solvents: Toluene ; 60 h, 5 bar, 130 °C
Riferimento
- Copper Nanoparticles Stabilized in a Porous Chitosan Aerogel as a Heterogeneous Catalyst for C-S Cross-coupling, ChemCatChem, 2015, 7(20), 3307-3315
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Sodium oxide , Copper oxide (CuO) , Alumina , Tetrapropylammonium hydroxide , Silica Solvents: Dimethyl sulfoxide ; 12 h, 100 °C
Riferimento
- High activity and stability in the cross-coupling of aryl halides with disulfides over Cu-doped hierarchically porous zeolite ZSM-5, Chemical Communications (Cambridge, 2015, 51(27), 5890-5893
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 21 h, 110 °C
Riferimento
- Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides under Ligand-Free Conditions, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(9), 967-974
Metodo di produzione 14
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Riferimento
- Oxime ester compound useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Riferimento
- Oxime ester compounds, photopolymerization initiators containing them, and photosensitive compositions and alkali-developable photosensitive resin compositions containing the initiators, Japan, , ,
Metodo di produzione 17
Metodo di produzione 18
Condizioni di reazione
1.1 Catalysts: Reline ; 1.5 h, 80 °C
Riferimento
- Deep Eutectic Solvent: An Efficient and Recyclable Catalyst for Synthesis of Thioethers., ChemistrySelect, 2017, 2(25), 7645-7650
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Potassium fluoride , S8 Catalysts: Copper Solvents: Dimethylformamide ; 11 h, 80 °C
Riferimento
- Cu-ZSM5 as reusable catalyst for the one-pot, odorless and ligand-free C-S bond formation, Catalysis Communications, 2016, 86, 108-112
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Dimethylformamide ; 24 h, 130 °C
Riferimento
- Maghemite-Copper Nanocomposites: Applications for Ligand-Free Cross-Coupling (C-O, C-S, and C-N) Reactions, ChemCatChem, 2015, 7(21), 3495-3502
4-Nitrophenyl phenyl sulfide Raw materials
- Phenylboronic acid
- 1-Fluoro-4-nitrobenzene
- Stannane,triethyl(phenylthio)-
- Chlorotriphenylstannane
- Phenylthiotrimethylsilane
- Phenyl disulfide
4-Nitrophenyl phenyl sulfide Preparation Products
4-Nitrophenyl phenyl sulfide Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide
Numero d'ordine:A845267
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:05
Prezzo ($):288.0
Email:sales@amadischem.com
4-Nitrophenyl phenyl sulfide Letteratura correlata
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
952-97-6 (4-Nitrophenyl phenyl sulfide) Prodotti correlati
- 101-59-7(4-Amino-4'-nitrodiphenyl sulfide)
- 54952-18-0(Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-)
- 89880-56-8(Thianthrene, 2-nitro-)
- 701-57-5(4-Nitrothioanisole)
- 2524-76-7(3-Nitrothioanisole)
- 67745-30-6(Benzene, 4-nitro-1,2-bis(phenylthio)-)
- 22865-48-1(Benzene,1-methyl-4-[(4-nitrophenyl)thio]-)
- 37984-02-4(1-Nitro-3-(phenylsulfanyl)benzene)
- 1223-31-0(Bis(4-nitrophenyl) Sulfide)
- 208038-89-5(Benzenamine,3-nitro-5-(phenylthio)-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide
Purezza:99%
Quantità:100g
Prezzo ($):288.0